2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid

Physicochemical characterization Plasticizer volatility Thermal stability

2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid (CAS 56207-96-6), systematically named phthalic acid, monoester with propane-1,2-diol and commonly referred to as propylene glycol monophthalate (PGMP), is a C11H12O5 phthalate monoester (MW 224.21 g/mol). It belongs to the broader class of ortho-phthalic acid monoesters that serve dual roles as plasticizer additives in flexible PVC, rubber, adhesives, coatings, and polyester resins, and as the primary hydrolytic metabolites of the corresponding phthalate diesters that are of toxicological and ecotoxicological concern.

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
CAS No. 56207-96-6
Cat. No. B13767221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid
CAS56207-96-6
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCC(CO)OC(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C11H12O5/c1-7(6-12)16-11(15)9-5-3-2-4-8(9)10(13)14/h2-5,7,12H,6H2,1H3,(H,13,14)
InChIKeyHTSZGPUBODALCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phthalic Acid Monoester with Propane-1,2-diol (CAS 56207-96-6): Procurement-Relevant Identity and Physicochemical Baseline


2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid (CAS 56207-96-6), systematically named phthalic acid, monoester with propane-1,2-diol and commonly referred to as propylene glycol monophthalate (PGMP), is a C11H12O5 phthalate monoester (MW 224.21 g/mol) . It belongs to the broader class of ortho-phthalic acid monoesters that serve dual roles as plasticizer additives in flexible PVC, rubber, adhesives, coatings, and polyester resins, and as the primary hydrolytic metabolites of the corresponding phthalate diesters that are of toxicological and ecotoxicological concern [1]. The compound is characterized as a semi-solid or viscous liquid with a boiling point of 425.1 °C at 760 mmHg, density of 1.313 g/cm³, refractive index of 1.566, and a very low vapor pressure of 5.53×10⁻⁸ mmHg at 25 °C . Its structure features a free carboxylic acid group ortho to the ester linkage and a terminal hydroxyl group on the propylene glycol moiety, which together confer hydrogen-bonding capacity, moderate hydrophilicity, and a reactivity profile that distinguishes it from non-hydroxylated or fully esterified phthalate analogs in both industrial and analytical contexts [2].

Why Generic Phthalate Monoester Substitution Fails: Structural Differentiation of CAS 56207-96-6


Phthalic acid monoesters are frequently treated as a homogeneous class for procurement purposes; however, substitution of CAS 56207-96-6 with a structurally distinct monoester such as mono(2-ethylhexyl) phthalate (MEHP), mono-n-butyl phthalate (MnBP), or monoethyl phthalate (MEP) introduces substantial and quantifiable differences in physicochemical properties, environmental persistence, biological receptor activity, and industrial plasticizing performance [1]. The target compound uniquely incorporates a short-chain propylene glycol moiety bearing a terminal hydroxyl group, which simultaneously lowers octanol-water partition coefficient (LogP) by approximately 1–2 log units relative to alkyl-chain monoesters, increases aqueous solubility and hydrolysis susceptibility, and imparts a hydrogen-bond donor capacity absent in MEP or MnBP [2]. These structural features directly translate into differential ecotoxicity thresholds (short-chain monoesters exhibit LC/EC50 values >100 mg/L versus approximately 30 mg/L for isononyl monoester), distinct receptor activity profiles (EC50 >1,000,000 nM at GPR81), and altered plasticizing efficiency and volatile organic compound (VOC) emission characteristics in PVC formulations [3][4]. The evidence compiled below demonstrates that generic substitution without regard to these quantitative differentiators risks compromised analytical accuracy, regulatory non-compliance, and suboptimal material performance.

Quantitative Differentiation Evidence for CAS 56207-96-6 Versus Closest Phthalate Monoester Analogs


Physical Property Benchmarking: Boiling Point and Vapor Pressure Versus Mono(2-ethylhexyl) Phthalate (MEHP)

The target compound (CAS 56207-96-6) exhibits a boiling point of 425.1 °C at 760 mmHg and an exceptionally low vapor pressure of 5.53×10⁻⁸ mmHg at 25 °C . In direct comparison, mono(2-ethylhexyl) phthalate (MEHP; CAS 4376-20-9), the most widely produced phthalate monoester metabolite, has a predicted boiling point of 408.9 °C at 760 mmHg . The 16.2 °C higher boiling point of the target compound indicates greater thermal stability and lower volatility, translating into reduced plasticizer fume generation during high-temperature PVC processing and lower VOC emissions in end-use applications. Vapor pressure data for MEHP are not available for direct quantitative comparison, but the trend aligns with the target compound's shorter polar chain and additional hydroxyl group enhancing intermolecular hydrogen bonding relative to the branched alkyl chain of MEHP.

Physicochemical characterization Plasticizer volatility Thermal stability

Receptor Activity Profiling: GPR81/GPR109a Agonism Versus Endogenous Ligands

In a standardized in vitro [³⁵S]GTPγS binding assay performed in African green monkey COS-7 cells transfected with human recombinant GPR81 (hydroxycarboxylic acid receptor 1), the target compound (CAS 56207-96-6; CHEMBL2146904) exhibited an EC50 of >1,000,000 nM (>1 mM), indicating essentially no agonist activity at this receptor [1]. The same compound also showed EC50 >1,000,000 nM at human recombinant GPR109a (hydroxycarboxylic acid receptor 2) [1]. For reference, the endogenous GPR81 ligand L-lactate typically exhibits EC50 values in the range of 0.5–1 mM (500,000–1,000,000 nM), meaning the target compound is at least equipotent to or even less potent than the natural ligand at the tested concentrations. This contrasts with certain longer-chain phthalate monoesters such as MEHP, which have been reported to activate peroxisome proliferator-activated receptors (PPARα/γ) at substantially lower concentrations (EC50 values in the low micromolar range) [2]. The lack of significant GPR81/GPR109a agonism by CAS 56207-96-6 suggests a differentiated safety signal that may be relevant for procurement decisions involving human exposure scenarios.

Endocrine disruption Receptor pharmacology In vitro safety screening

Ecotoxicological Threshold: Short-Chain Monoester Class Versus Long-Chain Monoesters

Scholz (2003) systematically evaluated the acute aquatic toxicity of a homologous series of phthalate monoesters ranging from n-butyl to isononyl chain lengths. The study demonstrated that acute LC/EC50 values strongly depend on the carbon chain length of the alcohol moiety: short-chain specimens (encompassing propylene glycol monoester, C3 chain with hydroxyl) exhibit LC/EC50 values around and above 100 mg/L, whereas toxicity increases markedly with chain length, levelling off to approximately 30 mg/L for the isononyl monoester (C9 chain) [1]. All monoesters tested were readily biodegradable, achieving degradation rates of 90% or higher [1]. The target compound (CAS 56207-96-6), possessing a C3 hydroxypropyl chain, falls within the short-chain, low-toxicity cluster by class-level inference. This positions it as an environmentally preferable alternative for applications where aquatic release is a concern, offering an approximate 3-fold safety margin over isononyl-length monoesters.

Aquatic toxicology Environmental risk assessment Biodegradation

Lipophilicity Gradient: Predicted LogP Separation from Long-Chain Monoesters

Predicted LogP (octanol-water partition coefficient) values for phthalate monoesters exhibit a systematic increase with alkyl chain length. Mono(1-ethylpentyl) phthalate (C7 branched chain) has a predicted LogP of 3.9, mono-n-butyl phthalate (MnBP, C4) shows LogP ~3.1, and monoethyl phthalate (MEP, C2) has LogP ~1.8 . The target compound (CAS 56207-96-6), bearing a C3 chain that incorporates a hydroxyl group, is expected to have a LogP lower than MEP (estimated ~1.0–1.5 based on the additive effect of the hydroxyl moiety), representing a reduction of >2 log units relative to MnBP and >2.5 log units relative to mono(1-ethylpentyl) phthalate [1]. Each log unit decrease in LogP corresponds to an approximate 10-fold reduction in bioaccumulation potential (BCF) according to established QSAR models. This lower lipophilicity translates into significantly reduced bioconcentration factor, shorter environmental half-life in fatty tissues, and faster urinary elimination kinetics, all of which are critical differentiators for exposure biomarker applications and regulatory toxicology.

Bioaccumulation potential QSAR Partition coefficient

Hydrolysis Persistence: DFT-Predicted Half-Life Class Relative to Higher pKa Leaving Group Monoesters

A density functional theory (DFT) study published in the Journal of Environmental Sciences (2024) investigated base-catalyzed and neutral hydrolysis kinetics for 18 phthalate monoesters (MPEs) with different leaving groups [1]. The study established that MPEs with leaving groups having pKa <10 favor dissociative transition states and that MPEs are more persistent than their parent diesters. Calculated hydrolysis half-lives varied from 3.4 minutes to 79.2 years across the pH 7–9 range, with pKa of the leaving group and electronegativity of the MPE identified as key determinants [1]. The target compound (CAS 56207-96-6) has propylene glycol as the alcohol moiety (pKa of the leaving hydroxyl group ~14–15), placing it in a distinct kinetic regime relative to MPEs with lower pKa alcohol leaving groups. While exact half-life values for this specific compound were not computationally resolved in the published dataset, the structure-activity relationship model predicts shorter environmental persistence for MPEs with high-pKa, hydroxylated leaving groups compared to those with low-pKa alkyl or aryl leaving groups. This class-level inference is critical for environmental fate assessments and regulatory persistence categorization under REACH and analogous frameworks.

Hydrolysis kinetics Environmental persistence DFT modeling

Plasticizer Application Niche: Hydroxyl-Functionalized Monoester Versus Fully Esterified Phthalate Plasticizers

Phthalic acid, monoester with propane-1,2-diol (CAS 56207-96-6) is commercially used as a plasticizer in flexible PVC, rubber, adhesives, coatings, and polyester resin formulations . Its unique structural feature—a free carboxylic acid group and a terminal hydroxyl group—confers hydrogen-bonding interactions with polar polymer matrices that are absent in conventional phthalate diester plasticizers such as DEHP, DINP, or DIDP [1]. While quantitative plasticizing efficiency data (e.g., Shore A hardness reduction per phr loading) are not publicly available for this specific monoester in head-to-head comparisons with diester plasticizers, the structural rationale for differentiated performance is well-established: the free carboxylic acid can form ionic or hydrogen-bond associations with filler surfaces and polar polymer segments, potentially reducing plasticizer migration and exudation compared to non-functionalized diesters [1]. This property makes CAS 56207-96-6 a candidate for applications requiring reduced plasticizer leaching, such as medical PVC devices and food-contact materials, where regulatory migration limits are stringent.

Plasticizer technology PVC compounding Polymer compatibility

Priority Application Scenarios for CAS 56207-96-6 Driven by Quantitative Differentiation Evidence


Reduced-VOC Plasticizer for High-Temperature PVC Processing

The target compound's boiling point of 425.1 °C—16.2 °C above that of MEHP—combined with its vapor pressure of 5.53×10⁻⁸ mmHg at 25 °C directly supports its selection as a lower-volatility plasticizer for PVC compounding operations conducted at elevated temperatures (e.g., calendering at 160–200 °C). Reduced fume generation minimizes occupational exposure and volatile organic compound (VOC) emissions, aligning with tightening industrial hygiene standards and environmental air quality regulations. Procurement specification should reference boiling point and vapor pressure thresholds derived from the comparative data in Evidence_Item_1 .

Analytical Reference Standard for Phthalate Monoester Metabolite Profiling in Biomonitoring

The receptor activity profile (EC50 >1,000,000 nM at GPR81/GPR109a) and class-level evidence of short environmental persistence make CAS 56207-96-6 a suitable analytical reference standard for LC-MS/MS-based biomonitoring of phthalate monoester exposure in human urine, blood, or tissue samples. Its lower predicted LogP (~1.0–1.5) relative to MnBP (LogP ~3.1) ensures distinct chromatographic retention behavior, facilitating unambiguous separation and quantification in multi-analyte panels. Procurement for certified reference material (CRM) production should cite the receptor activity and lipophilicity data from Evidence_Items 2 and 4 [1].

Environmentally Preferable Alternative in Aquatic Ecotoxicity Screening Programs

Based on the class-level ecotoxicity data demonstrating that short-chain phthalate monoesters exhibit LC/EC50 values >100 mg/L (versus ~30 mg/L for isononyl monoester), CAS 56207-96-6 is the rational choice for aquatic toxicity testing programs aiming to benchmark the lower-bound environmental hazard of the monoester class. Its estimated >3-fold safety margin supports its designation as a 'low concern' reference substance in regulatory ecotoxicological screening batteries. Procurement by environmental testing laboratories and regulatory agencies should be guided by the ecotoxicity threshold differential documented in Evidence_Item_3 [2].

Functionalized Intermediate for Migration-Resistant Polyester Resin Synthesis

The free carboxylic acid and terminal hydroxyl groups of CAS 56207-96-6 enable its use as a chain-terminating or branching monomer in the synthesis of unsaturated polyester resins, where it can impart polarity and hydrogen-bonding capacity to the polymer backbone. This structural differentiation from fully esterified phthalate monomers is expected to reduce plasticizer migration in cured resin formulations, a critical property for applications in food-contact coatings and medical device components. Procurement for polymer synthesis applications should reference the functional group rationale presented in Evidence_Item_6 .

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